Cas no 1696955-59-5 (5-(hex-1-yn-3-yl)aminopyrazine-2-carboxylic acid)

5-(Hex-1-yn-3-yl)aminopyrazine-2-carboxylic acid is a specialized pyrazine derivative featuring a terminal alkyne and carboxylic acid functional group, making it a versatile intermediate in organic synthesis and medicinal chemistry. Its unique structure allows for selective modifications, particularly in click chemistry applications, where the alkyne group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC). The carboxylic acid moiety further enhances reactivity, enabling amide coupling or esterification for derivatization. This compound is particularly valuable in the development of heterocyclic scaffolds, bioactive molecules, and pharmaceutical candidates. Its well-defined reactivity profile and bifunctional nature make it a practical choice for researchers designing novel compounds with tailored properties.
5-(hex-1-yn-3-yl)aminopyrazine-2-carboxylic acid structure
1696955-59-5 structure
Product name:5-(hex-1-yn-3-yl)aminopyrazine-2-carboxylic acid
CAS No:1696955-59-5
MF:C11H13N3O2
Molecular Weight:219.239822149277
CID:5961264
PubChem ID:106231007

5-(hex-1-yn-3-yl)aminopyrazine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-(hex-1-yn-3-yl)aminopyrazine-2-carboxylic acid
    • 5-[(hex-1-yn-3-yl)amino]pyrazine-2-carboxylic acid
    • EN300-1448960
    • 1696955-59-5
    • インチ: 1S/C11H13N3O2/c1-3-5-8(4-2)14-10-7-12-9(6-13-10)11(15)16/h2,6-8H,3,5H2,1H3,(H,13,14)(H,15,16)
    • InChIKey: SHRNDMAZPISZHB-UHFFFAOYSA-N
    • SMILES: OC(C1=CN=C(C=N1)NC(C#C)CCC)=O

計算された属性

  • 精确分子量: 219.100776666g/mol
  • 同位素质量: 219.100776666g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 284
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.1Ų
  • XLogP3: 1.4

5-(hex-1-yn-3-yl)aminopyrazine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1448960-0.1g
5-[(hex-1-yn-3-yl)amino]pyrazine-2-carboxylic acid
1696955-59-5
0.1g
$1244.0 2023-05-23
Enamine
EN300-1448960-2.5g
5-[(hex-1-yn-3-yl)amino]pyrazine-2-carboxylic acid
1696955-59-5
2.5g
$2771.0 2023-05-23
Enamine
EN300-1448960-5.0g
5-[(hex-1-yn-3-yl)amino]pyrazine-2-carboxylic acid
1696955-59-5
5g
$4102.0 2023-05-23
Enamine
EN300-1448960-10.0g
5-[(hex-1-yn-3-yl)amino]pyrazine-2-carboxylic acid
1696955-59-5
10g
$6082.0 2023-05-23
Enamine
EN300-1448960-250mg
5-[(hex-1-yn-3-yl)amino]pyrazine-2-carboxylic acid
1696955-59-5
250mg
$840.0 2023-09-29
Enamine
EN300-1448960-50mg
5-[(hex-1-yn-3-yl)amino]pyrazine-2-carboxylic acid
1696955-59-5
50mg
$768.0 2023-09-29
Enamine
EN300-1448960-10000mg
5-[(hex-1-yn-3-yl)amino]pyrazine-2-carboxylic acid
1696955-59-5
10000mg
$3929.0 2023-09-29
Enamine
EN300-1448960-0.05g
5-[(hex-1-yn-3-yl)amino]pyrazine-2-carboxylic acid
1696955-59-5
0.05g
$1188.0 2023-05-23
Enamine
EN300-1448960-1.0g
5-[(hex-1-yn-3-yl)amino]pyrazine-2-carboxylic acid
1696955-59-5
1g
$1414.0 2023-05-23
Enamine
EN300-1448960-0.5g
5-[(hex-1-yn-3-yl)amino]pyrazine-2-carboxylic acid
1696955-59-5
0.5g
$1357.0 2023-05-23

5-(hex-1-yn-3-yl)aminopyrazine-2-carboxylic acid 関連文献

5-(hex-1-yn-3-yl)aminopyrazine-2-carboxylic acidに関する追加情報

5-(Hex-1-yn-3-yl)aminopyrazine-2-carboxylic Acid: A Comprehensive Overview

5-(Hex-1-yn-3-yl)aminopyrazine-2-carboxylic acid, also known by its CAS number 1696955-59-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazine derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug design. The structure of this compound is characterized by a pyrazine ring system with a carboxylic acid group at position 2 and an aminoalkynyl substituent at position 5. The presence of the alkyne group introduces unique electronic and steric properties, making it a valuable molecule for exploring novel chemical reactions and bioactive agents.

The synthesis of 5-(Hex-1-yn-3-yl)aminopyrazine-2-carboxylic acid involves a series of well-established organic reactions, including nucleophilic substitution, coupling reactions, and oxidation processes. Recent advancements in catalytic methods have enabled the efficient construction of such complex structures with high purity and yield. Researchers have also explored the use of transition metal catalysts to facilitate the formation of the alkyne-containing substituent, which is critical for the compound's reactivity and biological activity.

One of the most promising applications of this compound lies in its potential as a building block for drug discovery. Pyrazine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The introduction of the alkyne group in this molecule further enhances its versatility, allowing for additional functionalization through click chemistry or other conjugation strategies. Recent studies have demonstrated that derivatives of this compound can modulate key cellular pathways involved in cancer progression, making them attractive candidates for anticancer drug development.

In addition to its pharmacological applications, 5-(Hex-1-yn-3-yl)aminopyrazine-2-carboxylic acid has also been investigated for its role in materials science. The alkyne moiety within its structure can participate in supramolecular interactions, leading to the formation of self-assembled monolayers or nanoscale architectures. These properties make it a potential candidate for applications in sensors, electronics, and advanced materials.

The study of this compound has also contributed to our understanding of heterocyclic chemistry. Pyrazine rings are highly versatile platforms for chemical modification due to their aromaticity and ability to undergo various substitution reactions. The carboxylic acid group in this molecule provides an additional site for functionalization, enabling researchers to explore a wide array of chemical transformations. Recent research has focused on optimizing reaction conditions to improve selectivity and minimize side reactions during synthesis.

From an environmental perspective, the synthesis and application of 5-(Hex-1-yn-3-yl)aminopyrazine-2-carboxylic acid) have been evaluated for their sustainability. Green chemistry principles have been applied to develop eco-friendly synthetic routes that reduce waste generation and minimize the use of hazardous reagents. These efforts align with global initiatives to promote sustainable practices in chemical manufacturing.

In conclusion, 5-(Hex-1-yn-3-yl)aminopyrazine-2-carboxylic acid) is a multifaceted compound with significant potential across various scientific domains. Its unique structure, versatile reactivity, and promising biological activities make it a valuable subject for further research. As new discoveries emerge from ongoing studies, this compound is expected to play an increasingly important role in advancing both academic knowledge and industrial applications.

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